molecular formula C14H19F3N2 B13969051 N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine

N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine

Cat. No.: B13969051
M. Wt: 272.31 g/mol
InChI Key: BIHAAADRVNFHHJ-UHFFFAOYSA-N
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Description

N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine typically involves the reductive amination of 1-(trifluoromethyl)piperidin-2-one with benzylamine. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:

    Reductive Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, acetone, room temperature

    Reduction: LiAlH4, NaBH4, THF, reflux

    Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH), solvent (e.g., dichloromethane), room temperature

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted benzylamine derivatives

Scientific Research Applications

N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.

    Material Science: It is used in the synthesis of advanced materials with specific electronic properties due to the presence of the trifluoromethyl group.

    Biological Studies: The compound is studied for its biological activity, including its effects on enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(1-methylpiperidin-2-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-benzyl-1-(1-ethylpiperidin-2-yl)methanamine: Similar structure but with an ethyl group instead of a trifluoromethyl group.

    N-benzyl-1-(1-(difluoromethyl)piperidin-2-yl)methanamine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H19F3N2

Molecular Weight

272.31 g/mol

IUPAC Name

N-benzyl-1-[1-(trifluoromethyl)piperidin-2-yl]methanamine

InChI

InChI=1S/C14H19F3N2/c15-14(16,17)19-9-5-4-8-13(19)11-18-10-12-6-2-1-3-7-12/h1-3,6-7,13,18H,4-5,8-11H2

InChI Key

BIHAAADRVNFHHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CNCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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